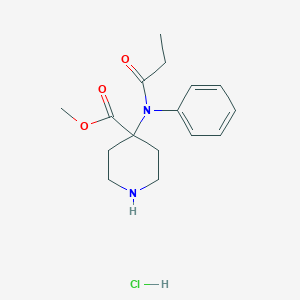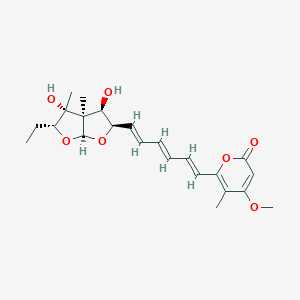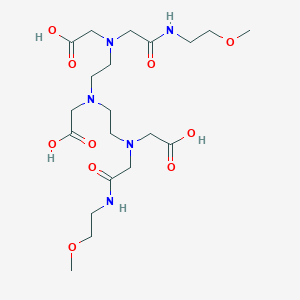
Methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate HCl
Vue d'ensemble
Description
Le Norcarfentanil (chlorhydrate) est un métabolite du carfentanil, un opioïde synthétique puissant. Il est classé comme un opioïde et est principalement utilisé dans les applications médico-légales et de recherche . Le Norcarfentanil est connu pour sa similitude structurelle avec d'autres analogues du fentanyl, qui sont largement utilisés dans les soins médicaux et ont des implications importantes en toxicologie médico-légale .
Méthodes De Préparation
La synthèse du Norcarfentanil (chlorhydrate) implique plusieurs étapes, commençant généralement par le carfentanil. Une méthode courante comprend l'hydrolyse du carfentanil pour produire du Norcarfentanil, suivie de la conversion en son sel de chlorhydrate . Les conditions de réaction impliquent souvent l'utilisation d'acides ou de bases forts pour faciliter le processus d'hydrolyse. Les méthodes de production industrielles peuvent utiliser des technologies à flux continu pour améliorer l'efficacité et le rendement de la synthèse .
Analyse Des Réactions Chimiques
Le Norcarfentanil (chlorhydrate) subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des agents réducteurs courants tels que l'hydrure de lithium et d'aluminium peuvent être utilisés pour réduire le Norcarfentanil.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
4. Applications de la recherche scientifique
Le Norcarfentanil (chlorhydrate) a plusieurs applications de recherche scientifique :
Toxicologie médico-légale : Il est utilisé comme un matériau de référence analytique pour détecter et quantifier le carfentanil et ses métabolites dans des échantillons biologiques.
Études pharmacologiques : Les chercheurs étudient sa pharmacocinétique et sa pharmacodynamique pour comprendre le métabolisme et les effets du carfentanil et des composés apparentés.
Recherche médicale : Il aide à étudier les utilisations thérapeutiques potentielles et les risques associés aux analogues du fentanyl.
5. Mécanisme d'action
Le Norcarfentanil (chlorhydrate) exerce ses effets en interagissant avec les récepteurs opioïdes, principalement les récepteurs mu-opioïdes. Ces récepteurs sont répartis dans le cerveau, la moelle épinière et d'autres tissus. Le Norcarfentanil agit comme un agoniste à ces récepteurs, conduisant à des effets analgésiques et sédatifs . La liaison du Norcarfentanil aux récepteurs mu-opioïdes active les récepteurs couplés aux protéines G, qui modulent la transmission synaptique et produisent les effets caractéristiques des opioïdes .
Applications De Recherche Scientifique
Norcarfentanil (hydrochloride) has several scientific research applications:
Forensic Toxicology: It is used as an analytical reference material to detect and quantify carfentanil and its metabolites in biological samples.
Pharmacological Studies: Researchers study its pharmacokinetics and pharmacodynamics to understand the metabolism and effects of carfentanil and related compounds.
Medical Research: It helps in investigating the potential therapeutic uses and risks associated with fentanyl analogs.
Mécanisme D'action
Norcarfentanil (hydrochloride) exerts its effects by interacting with opioid receptors, primarily the mu-opioid receptors. These receptors are distributed in the brain, spinal cord, and other tissues. Norcarfentanil acts as an agonist at these receptors, leading to analgesic and sedative effects . The binding of norcarfentanil to the mu-opioid receptors activates G-protein coupled receptors, which modulate synaptic transmission and produce the characteristic effects of opioids .
Comparaison Avec Des Composés Similaires
Le Norcarfentanil (chlorhydrate) est similaire à d'autres analogues du fentanyl tels que :
Carfentanil : Un opioïde synthétique puissant utilisé en médecine vétérinaire.
Rémifentanil : Un opioïde synthétique à action rapide utilisé dans les soins médicaux.
Sufentanil : Un autre opioïde puissant utilisé pour la gestion de la douleur.
Comparé à ces composés, le Norcarfentanil est unique en raison de son rôle de métabolite et de ses applications spécifiques en toxicologie médico-légale. Sa similitude structurelle avec le carfentanil et le rémifentanil lui permet d'être utilisé comme un marqueur de la présence de ces opioïdes dans les échantillons biologiques .
Propriétés
IUPAC Name |
methyl 4-(N-propanoylanilino)piperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3.ClH/c1-3-14(19)18(13-7-5-4-6-8-13)16(15(20)21-2)9-11-17-12-10-16;/h4-8,17H,3,9-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAKVFPGXHKSME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Methylsulfinyl-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B162502.png)








